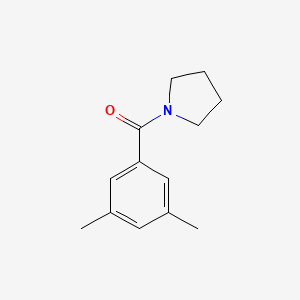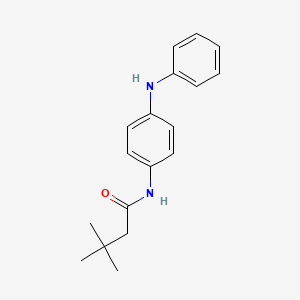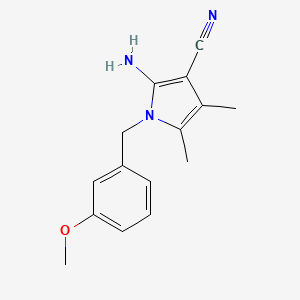
1-(3,5-dimethylbenzoyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethylbenzoyl)pyrrolidine, also known as DMP, is a chemical compound that belongs to the class of pyrrolidines. It is a white crystalline powder that is widely used in scientific research due to its unique properties.
Applications De Recherche Scientifique
1-(3,5-dimethylbenzoyl)pyrrolidine has a wide range of scientific research applications due to its unique properties. It is commonly used as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent to destroy cancer cells. This compound has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 1-(3,5-dimethylbenzoyl)pyrrolidine is not fully understood, but it is believed to work by generating reactive oxygen species (ROS) when exposed to light. These ROS can cause damage to cancer cells, leading to their destruction. Additionally, this compound has been shown to bind to metal ions, which can affect their reactivity and lead to changes in biochemical pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate the immune system. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3,5-dimethylbenzoyl)pyrrolidine in lab experiments is its ease of synthesis and high purity. Additionally, this compound is stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of using this compound is that it requires exposure to light to be effective, which can limit its use in certain experiments. Additionally, this compound can be toxic in high concentrations, which requires careful handling and disposal.
Orientations Futures
There are many potential future directions for research on 1-(3,5-dimethylbenzoyl)pyrrolidine. One area of interest is the development of new photosensitizers for use in photodynamic therapy. Additionally, there is potential for the use of this compound in the development of new catalysts for organic reactions. Further research is also needed to fully understand the mechanism of action of this compound and its effects on biochemical pathways.
Méthodes De Synthèse
1-(3,5-dimethylbenzoyl)pyrrolidine can be synthesized through a simple reaction between 3,5-dimethylbenzoyl chloride and pyrrolidine in the presence of a base. The reaction yields this compound as a white crystalline powder with a purity of over 95%. This synthesis method is easy to perform and can be scaled up for large-scale production.
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-7-11(2)9-12(8-10)13(15)14-5-3-4-6-14/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNTXNCMWKTGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5838280.png)
![N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5838284.png)



![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5838343.png)
![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5838347.png)



![4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5838375.png)


![2-(4-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5838401.png)